molecular formula C14H20FNO3 B2862019 N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide CAS No. 2034484-93-8

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2862019
CAS RN: 2034484-93-8
M. Wt: 269.316
InChI Key: VOGYIRFKPUTYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide, also known as F-Phenibut, is a synthetic derivative of gamma-aminobutyric acid (GABA) that is used for its anxiolytic and nootropic effects. It was first synthesized in the 1960s by the Soviet Union as a potential treatment for anxiety and insomnia.

Scientific Research Applications

Binding Characteristics of Selective Ligands

A study investigated the binding characteristics of [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106), a potent and selective ligand for peripheral benzodiazepine receptors, in mitochondrial fractions of the rat brain. The findings revealed that [3H]DAA1106 bound in a saturable manner, with the binding not affected by several neurotransmitter-related compounds. The highest binding was observed in the olfactory bulb, suggesting that [3H]DAA1106 is a potent and selective ligand for peripheral benzodiazepine receptors, useful for elucidating the physiological relevance of events mediated through these receptors (Chaki et al., 1999).

Radiosynthesis for Imaging

Another research focused on the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET. DPA-714, designed with a fluorine atom in its structure, allows labeling with fluorine-18 and in vivo imaging using positron emission tomography. The study successfully synthesized [18F]DPA-714 using a simple one-step process, offering a chemically and radiochemically pure radioligand with high specific radioactivities, demonstrating its potential for imaging applications in the context of scientific research (Dollé et al., 2008).

Herbicide Degradation Analysis

Research on the analysis and detection of the herbicides dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in natural water, revealed that dimethenamid and its ESA and OXA degradates were detected in surface water samples during annual spring flushes. This study highlights the relevance of the chemical compound in understanding environmental contamination and the behavior of chemical compounds in natural water systems (Zimmerman et al., 2002).

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(19-3,10-18-2)9-16-13(17)8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGYIRFKPUTYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)F)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide

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